Ethyl 7-fluoroquinoline-8-carboxylate
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Overview
Description
Ethyl 7-fluoroquinoline-8-carboxylate is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-fluoroquinoline-8-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions and direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinolone derivatives, which have significant biological activities .
Scientific Research Applications
Ethyl 7-fluoroquinoline-8-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-fluoroquinoline-8-carboxylate involves its interaction with bacterial DNA-gyrase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound prevents bacterial DNA replication, leading to cell death . This mechanism is similar to that of other fluoroquinolone antibiotics .
Comparison with Similar Compounds
Fluoroquinolones: These include norfloxacin, ciprofloxacin, and ofloxacin, which are well-known for their antibacterial properties.
Mefloquine: Used as an antimalarial drug, it shares the quinoline skeleton with ethyl 7-fluoroquinoline-8-carboxylate.
Brequinar: An antineoplastic drug that also utilizes the quinoline structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H10FNO2 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 7-fluoroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)10-9(13)6-5-8-4-3-7-14-11(8)10/h3-7H,2H2,1H3 |
InChI Key |
DBWXZVWSCRRLNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1N=CC=C2)F |
Origin of Product |
United States |
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